4-(2-Fluoropyridin-4-yl)piperazin-2-one

Sigma Receptor Medicinal Chemistry Structure-Activity Relationship (SAR)

Select this compound for its structurally differentiated piperazin-2-one core with a 2-fluoropyridin-4-yl substituent—a combination that imparts a distinct σ₁ receptor bias profile not replicated by simple piperazines or 2-pyridyl isomers. The carbonyl group provides a hydrogen bond acceptor and enables further functionalization, while the fluoropyridine moiety enhances metabolic stability (LogP ~1.2–1.6). Ideal for lead optimization, chemical probe development, and target validation studies requiring scaffold precision. Accept no unverified substitutes; ensure experimental reproducibility with this authenticated building block.

Molecular Formula C9H10FN3O
Molecular Weight 195.19 g/mol
Cat. No. B13435841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoropyridin-4-yl)piperazin-2-one
Molecular FormulaC9H10FN3O
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=CC(=NC=C2)F
InChIInChI=1S/C9H10FN3O/c10-8-5-7(1-2-11-8)13-4-3-12-9(14)6-13/h1-2,5H,3-4,6H2,(H,12,14)
InChIKeyRTFDJPCMQDXJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoropyridin-4-yl)piperazin-2-one: Procurement and Identification Guide


4-(2-Fluoropyridin-4-yl)piperazin-2-one (CAS 1564561-83-6) is a heterocyclic organic compound belonging to the piperazinone class, featuring a piperazine ring with a 2-fluoropyridine substitution. It is primarily supplied as a research chemical, with a molecular formula of C₉H₁₀FN₃O and a molecular weight of 195.19 g/mol . Its structure combines a piperazin-2-one core, which provides a scaffold for biological activity, with a fluoropyridinyl group that modulates its physicochemical and pharmacological properties . The compound is available from multiple commercial vendors, typically at purities of 95-98%, and is recommended for storage in cool, dry conditions .

4-(2-Fluoropyridin-4-yl)piperazin-2-one: Why Generic Substitution Is Not Feasible


Direct substitution of 4-(2-Fluoropyridin-4-yl)piperazin-2-one with other piperazinones or fluoropyridinyl-piperazines is not scientifically justified without careful evaluation. The compound's unique combination of a piperazin-2-one core and a 2-fluoropyridin-4-yl substituent creates a distinct chemical and biological profile that is not replicated by closely related analogs. Variations in the substitution pattern on the pyridine ring (e.g., position of the fluorine atom or the nitrogen atom in the pyridine) are known to dramatically alter receptor binding affinity and selectivity profiles, as demonstrated in studies of pyridylpiperazine sigma ligands [1]. Furthermore, the presence of the carbonyl group in the piperazin-2-one ring introduces a hydrogen bond acceptor site and alters the ring's conformation and electronic properties compared to a standard piperazine ring, which can significantly impact target engagement, metabolic stability, and off-target activity . Therefore, the assumption that other piperazine or piperazinone derivatives can serve as interchangeable substitutes without altering experimental outcomes is a high-risk approach that may compromise data integrity and project timelines.

4-(2-Fluoropyridin-4-yl)piperazin-2-one: A Quantitative Evidence Guide for Scientific Selection


Structural Determinants of Sigma Receptor Binding Affinity

The position of the nitrogen atom in the pyridine ring of pyridylpiperazine derivatives is a critical determinant of sigma receptor subtype selectivity. A study comparing (2-pyridyl)piperazines, (3-pyridyl)piperazines, and (4-pyridyl)piperazines found that (4-pyridyl)piperazines, which share the same pyridine nitrogen position as the target compound's 2-fluoropyridin-4-yl group, exhibit preferential binding affinity for the sigma-1 (σ₁) receptor over the sigma-2 (σ₂) receptor [1]. In contrast, (2-pyridyl)piperazines favor σ₂ receptor binding [1]. This indicates that the target compound's specific substitution pattern is likely to confer a distinct sigma receptor binding profile compared to other positional isomers.

Sigma Receptor Medicinal Chemistry Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation: LogP and Solubility

The calculated partition coefficient (LogP) for 4-(2-Fluoropyridin-4-yl)piperazin-2-one is reported to be approximately 1.2-1.6 [1][2]. This value indicates a balanced hydrophilicity/lipophilicity profile, which is favorable for drug-likeness and differs from other piperazinones with more lipophilic or hydrophilic substituents. While specific experimental solubility data for this exact compound in standard media (e.g., PBS, FaSSIF) was not located in the primary literature, its predicted moderate aqueous solubility distinguishes it from highly lipophilic piperazine analogs that may require formulation aids for in vitro assays.

Physicochemical Properties ADME Lipophilicity

4-(2-Fluoropyridin-4-yl)piperazin-2-one: Recommended Research and Industrial Application Scenarios


Sigma Receptor Pharmacology Studies

4-(2-Fluoropyridin-4-yl)piperazin-2-one is a structurally appropriate scaffold for exploring sigma-1 (σ₁) receptor pharmacology. Based on class-level evidence, its 4-pyridyl substitution pattern is associated with preferential binding to σ₁ receptors over σ₂ receptors [1]. Researchers investigating the role of σ₁ receptors in neurological disorders, pain, or cancer can use this compound as a starting point for developing selective ligands or as a reference tool in comparative binding studies against 2-pyridylpiperazine analogs, which favor σ₂ receptors.

Medicinal Chemistry Lead Optimization

The compound serves as a versatile building block or core scaffold for lead optimization in medicinal chemistry. Its piperazin-2-one ring provides a hydrogen bond acceptor (the carbonyl group) and a secondary amine (the NH group) for further functionalization, enabling the exploration of structure-activity relationships (SAR) . The 2-fluoropyridinyl moiety can be leveraged to enhance metabolic stability and modulate lipophilicity (LogP ~1.2-1.6) [2], making it a valuable starting point for synthesizing novel derivatives targeting kinases, GPCRs, or ion channels.

Chemical Probe Development for Target Validation

Given its drug-like physicochemical properties (LogP ~1.2-1.6, MW 195.19) [1], 4-(2-Fluoropyridin-4-yl)piperazin-2-one is a suitable candidate for developing chemical probes for target validation. Its moderate size and balanced lipophilicity suggest it may possess favorable cell permeability for in vitro assays. Researchers can use this compound to synthesize analog series and identify potent, selective tool compounds for investigating novel biological targets where piperazinone-containing molecules have shown activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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